5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidinone class. This compound is characterized by a hydroxypropyl group at the fifth position and a thioxo group at the second position of the pyrimidinone ring. Its chemical structure is significant for various biological and chemical applications, particularly in medicinal chemistry and material science.
5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is classified as a dihydropyrimidine derivative. It exhibits properties typical of this class, such as potential biological activity and utility as a building block in organic synthesis.
The synthesis of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several methods:
The reaction conditions often include controlled temperatures (around 70°C) and careful monitoring through techniques like thin-layer chromatography (TLC) to ensure completion and purity of the product. The use of solid catalysts has been explored to enhance efficiency and reduce environmental impact .
The molecular formula for 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is CHNOS. The structure features:
The compound's melting point and spectral data (NMR, IR) are critical for confirming its structure. For instance, characteristic peaks in NMR spectra can indicate the presence of specific functional groups, while IR spectroscopy can confirm the thioxo functionality.
5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical transformations:
These reactions typically require specific conditions such as temperature control and choice of solvent to optimize yields and minimize by-products.
The mechanism of action for 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves interactions with biological targets:
These interactions suggest potential roles in enzyme inhibition or modulation within biological systems .
Key physical properties include:
Chemical properties include reactivity patterns typical of thiones and pyrimidines:
5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific uses:
Dihydropyrimidinones (DHPMs) constitute a privileged structural class in drug discovery due to their inherent capacity for diverse target interactions and straightforward synthetic modification. These nitrogen-containing heterocycles exhibit broad bioactivity spectra, ranging from enzyme inhibition to receptor modulation. The scaffold’s versatility is exemplified by clinically validated derivatives like the antithyroid drug propylthiouracil (6-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), which targets thyroid peroxidase [7]. The structural similarity of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to such pharmacologically active agents underscores its therapeutic potential.
The DHPM core facilitates multiple binding interactions via hydrogen bonding (N1, C4 carbonyl oxygen), hydrophobic contacts (C5/C6 substituents), and π-stacking (aromatic rings when incorporated). Introduction of the thioxo group at C2 enhances hydrogen-bonding capacity and introduces thione-thiol tautomerism, enabling covalent interactions or metal chelation. The hydroxypropyl substituent at C5 extends the molecule’s polarity profile, improving solubility while providing a flexible tether for additional interactions with enzyme secondary pockets or allosteric sites. These combined features enable DHPMs to address complex disease targets, including infectious diseases, metabolic disorders, and oncology-related pathways [4] [5].
Table 1: Pharmacological Activities of Selected Dihydropyrimidinone Derivatives with Structural Analogies to 5-(3-Hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Derivative Structure | Biological Activity | Target/Mechanism | Reference |
---|---|---|---|
6-Propyl-2-thioxo-DHPM (Propylthiouracil) | Antithyroid | Thyroid peroxidase inhibition | [7] |
5-(2-Hydroxyethyl)-2-thioxo-DHPM | Antimicrobial lead | Undefined microbial target | [3] |
Thieno[2,3-d]pyrimidine derivatives | Anticancer, Anti-inflammatory | Kinase inhibition, Cytokine modulation | [4] |
5-(Dimethylamino)-2-thioxo-DHPM | Synthetic intermediate | N/A | [8] |
The discovery of DHPMs traces back to Pietro Biginelli's 1891 reaction, a three-component acid-catalyzed condensation of aldehydes, β-keto esters, and urea derivatives. This classical synthesis yielded simple 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which remained largely chemical curiosities until the late 20th century rediscovery of their biological potential. The pivotal shift occurred when researchers recognized that strategic functionalization—particularly at the C2, C5, and N1 positions—could dramatically enhance bioactivity and selectivity. The introduction of the thioxo group (replacing the carbonyl oxygen at C2) marked a significant advancement, improving hydrogen-bonding capacity and enabling unique binding geometries through tautomerization [7].
The synthesis of 5-alkyl/aryl-substituted DHPMs represented another milestone. While early Biginelli reactions favored 5-unsubstituted or 5-carbethoxy derivatives, modern synthetic strategies enable diverse C5 modifications. The incorporation of the 3-hydroxypropyl chain exemplifies targeted functionalization aimed at optimizing pharmacokinetics. This moiety enhances aqueous solubility compared to hydrophobic alkyl or aromatic groups, potentially improving oral bioavailability while maintaining sufficient membrane permeability. Synthetic routes to such derivatives often involve multistep modifications of preformed DHPM cores or advanced Biginelli reactions using functionalized β-dicarbonyl equivalents. For instance, 5-(2-hydroxyethyl)-2-thioxo-dihydropyrimidinone derivatives are synthesized via cyclization of thiourea derivatives or modification of preformed pyrimidine rings, as evidenced by commercial availability as research intermediates [3] [8]. These synthetic innovations transformed DHPMs from simple adducts into sophisticated drug discovery platforms.
Table 2: Key Synthetic Strategies for Functionalized 2-Thioxo-dihydropyrimidin-4(1H)-ones
Synthetic Approach | Key Reagents/Conditions | Position Modified | Functional Group Examples |
---|---|---|---|
Modified Biginelli Reaction | Thiourea, Aldehyde, β-Keto ester, Acid catalyst | C5, C6, C2 (thioxo) | Aryl, Alkyl, Heteroaryl |
Post-Condensation Modification | Alkyl halides, Nucleophiles, Redox reagents | N1, C5 (via oxidation/addition) | Hydroxyalkyl, Aminoalkyl |
Cyclization of Functionalized Thioureas | α,β-Functionalized carbonyl compounds, Thioureas | Core formation with pre-set C5 chain | Hydroxypropyl, Carboxyethyl |
Microwave-Assisted Synthesis | High-temperature, Short reaction times | General | Diverse |
Figure 1: Structural Evolution from Classical Biginelli Adduct to 5-(3-Hydroxypropyl)-2-thioxo Derivative
Classical DHPM: R¹ = H/alkyl, R² = COOEt, X = O → 2-Thioxo evolution: X = S (Enhanced H-bonding/tautomerism) → C5 Functionalization: R² = (CH₂)₃OH (Improved solubility/bioactivity) → Modern Lead: 5-(3-Hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
The thioxo (C=S) group at the 2-position is a critical pharmacophore enabling distinct molecular recognition patterns. Unlike its carbonyl counterpart, the thioxo moiety exhibits enhanced hydrogen bond acceptance and can participate in thione-thiol tautomerism, creating a thiol form (C-SH) capable of covalent interactions or disulfide formation with cysteine residues in enzyme active sites. This property underpins the mechanism of antithyroid drugs like propylthiouracil, where the thiol form reacts with thyroid peroxidase’s heme center [7]. Additionally, the thiocarbonyl’s polarizability and larger atomic radius facilitate stronger van der Waals contacts and unique binding geometries compared to carbonyls. In thieno[2,3-d]pyrimidine derivatives—structurally analogous bicyclic systems—the thioxo group significantly contributes to kinase inhibition potency by forming bidentate hydrogen bonds with hinge region residues [4].
The 3-hydroxypropyl substituent at C5 profoundly influences the molecule’s physicochemical behavior and target engagement. This flexible alkyl chain terminated by a primary alcohol enhances aqueous solubility through hydrophilic interactions, counterbalancing the heterocycle’s hydrophobicity and potentially improving oral absorption and distribution. The terminal hydroxyl group serves as a hydrogen-bond donor/acceptor, enabling interactions with polar residues in binding pockets. Structure-activity relationship (SAR) studies in thienopyrimidine derivatives demonstrate that hydroxyalkyl chains at analogous positions (e.g., 3-hydroxypropyl or 2-hydroxyethyl) markedly enhance anticancer and anti-inflammatory activities compared to shorter (hydroxymethyl) or unsubstituted alkyl chains [4]. This enhancement likely stems from improved pharmacokinetics and additional binding interactions. For instance, in compound libraries of thieno[2,3-d]pyrimidines, derivatives bearing hydroxyalkyl groups like N-(2-hydroxyethyl)urea or 3-hydroxylthiopropyl moieties exhibit potent enzyme inhibitory activities (e.g., entry 6: MS (APCI) (M + H) 469) [4]. The hydroxypropyl group’s flexibility allows optimal positioning within hydrophilic subpockets, contributing to target selectivity and reduced off-target effects—a crucial consideration in lead optimization.
The synergistic effect of these substituents creates a multifunctional pharmacophore: The thioxo group provides robust anchor points for target binding, while the hydroxypropyl side chain fine-tunes solubility and engages auxiliary binding sites. This combination is particularly advantageous for targeting enzymes with extended active sites, such as kinases or oxidoreductases, where simultaneous occupation of catalytic and allosteric regions enhances potency and selectivity. Molecular modeling suggests that the hydroxypropyl chain in 5-(3-hydroxypropyl)-2-thioxo derivatives can extend into solvent-exposed regions or hydrophilic clefts, reducing desolvation penalties upon binding—a factor often limiting ligand efficiency [4] [6].
Table 3: Bioactivity Comparison of Dihydropyrimidinone C5 Substituents in Analogous Scaffolds
C5 Substituent | Key Pharmacological Effects | Structural Advantages |
---|---|---|
3-Hydroxypropyl | Enhanced solubility, Auxiliary H-bonding, Target engagement in extended pockets | Flexible linker, Terminal OH for solvation/specificity |
Phenyl/Aryl | Improved potency via π-stacking, Increased lipophilicity | Planar hydrophobic interactions, Metabolic stability |
Short alkyl (Methyl, Ethyl) | Moderate lipophilicity, Minimal steric hindrance | Metabolic stability (ω-oxidation resistance) |
2-Hydroxyethyl | Balanced solubility/permeability, Terminal H-bonding | Shorter spacer than hydroxypropyl, Reduced flexibility |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1